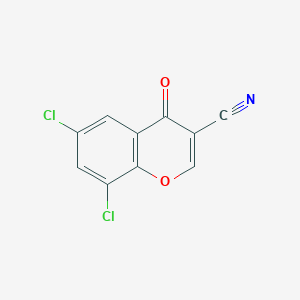

6,8-Dichloro-3-cyanochromone

Description

The Chromone (B188151) Scaffold in Medicinal Chemistry and Drug Discovery

The chromone framework, chemically known as 1,4-benzopyrone, is a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrone ring. numberanalytics.com This rigid structure serves as a versatile template for the design and synthesis of novel therapeutic agents.

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. acs.orgnih.govcncb.ac.cn The chromone nucleus is widely recognized as such a privileged scaffold. acs.orgnih.govacs.orgnih.gov Its structural rigidity and the potential for diverse substitutions on both the benzene and pyrone rings allow for the creation of large libraries of compounds with varied physicochemical properties. nih.govnih.gov This adaptability makes chromones an attractive starting point for the development of new drugs, a strategy that has proven effective in generating innovative hits and leads in the drug discovery process. acs.orgnih.govcncb.ac.cn The substitution pattern on the chromone core, including the type, number, and position of substituents, plays a crucial role in determining the specific biological activities of the resulting derivatives. nih.gov

Chromones are not merely a product of laboratory synthesis; they are also widely distributed throughout the natural world, particularly in the plant kingdom. nih.govresearchgate.netnih.gov These compounds are classified as secondary metabolites and are found in various parts of plants, including fruits, vegetables, and herbs. numberanalytics.com Some well-known plant genera rich in chromones include Aloe, Cassia, and Hypericum. researchgate.net In addition to plants, certain fungi and bacteria also produce chromone derivatives. nih.govresearchgate.netnih.gov The natural occurrence of chromones is significant as they play a role in the plant's life cycle, contributing to processes like growth regulation and providing protection against pathogens. nih.gov Historically, plants containing chromones have been used in traditional medicine for their therapeutic properties, and the isolation of these compounds has provided valuable insights into their biological activities. numberanalytics.comnumberanalytics.com

The chromone scaffold is associated with a broad spectrum of biological activities, making it a highly investigated area in medicinal chemistry. nih.govnih.govnih.gov Research has demonstrated that chromone derivatives exhibit a wide range of pharmacological effects, including:

Anti-inflammatory properties: Many chromone-based compounds have shown the ability to modulate inflammatory responses. numberanalytics.comnih.govresearchgate.netnumberanalytics.com For instance, the drug Iguratimod, a chromone derivative, has been approved for the treatment of rheumatoid arthritis. acs.org

Antimicrobial activity: Chromones have been found to be effective against various microbial pathogens, including bacteria and fungi. numberanalytics.comacs.orgnih.govresearchgate.netnumberanalytics.com

Anticancer activity: Certain chromone derivatives have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis. numberanalytics.comnih.govresearchgate.netnumberanalytics.com

Antioxidant effects: The phenolic nature of many chromones contributes to their antioxidant properties, allowing them to scavenge harmful free radicals. nih.govresearchgate.netontosight.ai

Antiviral activity: Research has also pointed to the potential of chromones in combating viral infections. nih.govnih.govnumberanalytics.com

Neuroprotective potential: Some chromone derivatives are being investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's. ontosight.airsc.org

The diverse biological profile of chromones underscores their importance as a versatile scaffold in the quest for new therapeutic agents. acs.orgnih.gov

Research Significance of 6,8-Dichloro-3-cyanochromone

Among the vast number of chromone derivatives, this compound stands out as a compound of particular interest due to its unique structural features and reactivity. The presence of two chlorine atoms on the benzene ring and a cyano group at the 3-position significantly influences its chemical properties and potential applications. chemimpex.com

This compound is a versatile compound with applications in both pharmaceutical and materials science research. chemimpex.comcymitquimica.comcymitquimica.com In the pharmaceutical realm, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. chemimpex.com The dichloro and cyano functional groups provide reactive sites for further chemical modifications, allowing for the creation of a diverse range of derivatives. chemimpex.com

In the field of materials science, this compound is utilized in the development of advanced materials. chemimpex.com Its chemical properties make it a suitable component in the production of fluorescent dyes and pigments, which are essential for applications such as biological imaging. chemimpex.com The stability and reactivity of this compound contribute to the development of colorants with enhanced performance characteristics. chemimpex.com

The unique structure of this compound makes it a valuable building block for the development of new therapeutic agents. chemimpex.com Its enhanced reactivity, conferred by the electron-withdrawing chloro and cyano groups, makes it an ideal candidate for synthesizing compounds with potential biological activity. chemimpex.com Research has focused on utilizing this compound to create novel molecules with anti-inflammatory and anti-cancer properties. chemimpex.com Studies have also explored the cytotoxic activity of related compounds, such as 6,8-dichloro-3-formylchromone, against various tumor cell lines. josai.ac.jpiiarjournals.org The potential for this scaffold to serve as a basis for new drugs highlights its significance in medicinal chemistry.

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carbonitrile; 6,8-Dichlorochromone-3-carbonitrile | C10H3Cl2NO2 scbt.com |

| Iguratimod | ||

| 6,8-dichloro-3-formylchromone |

Research Findings on Related Chromone Derivatives

| Derivative | Activity | Research Focus |

| 3-(phenylselanyl)-4H-chromen-4-one derivatives | Synthesis and characterization | Development of new synthetic methods for C3-substituted chromones. nih.gov |

| 3-arylselenenyl chromones | Synthesis and characterization | Exploration of metal- and solvent-free synthesis approaches. acs.org |

| 3-Formylchromone derivatives | Cytotoxic activity | Investigation of tumor-specific cytotoxicity. josai.ac.jp |

| 3-Formylchromones | Multidrug resistance reversal | Studying the effects on cancer cells with multidrug resistance. iiarjournals.org |

| 2,3-Disubstituted chromones | Pharmacological properties | Synthesis and evaluation of anti-inflammatory, antioxidant, and anticancer activities. mdpi.com |

Applications in Advanced Materials, Dyes, and Fluorescent Materials Research

The unique electronic and structural features of this compound make it a promising candidate for applications in materials science.

The compound's stability and reactivity make it an excellent starting material for creating colorants with enhanced performance characteristics. chemimpex.com Its chromone core is a known fluorophore, and modifications to the substituent groups can tune its fluorescent properties. This makes it a valuable building block for the synthesis of fluorescent dyes that are essential in various imaging techniques, including biological imaging and diagnostics, where they can enhance the visibility of cellular structures. chemimpex.com Furthermore, its chemical properties can be harnessed to develop advanced materials, such as polymers and coatings, with improved durability and resistance. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

6,8-dichloro-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERQUFAYRCSXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352909 | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72798-32-4 | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dichloro-3-cyanochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,8 Dichloro 3 Cyanochromone and Its Derivatives

General Synthetic Strategies for Chromones

Synthesis from Readily Available Phenols

The direct synthesis of chromones from phenols can be achieved through several classic name reactions. researchgate.netacs.org The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of phosphorus pentoxide, which acts as both a catalyst and a dehydrating agent. ijrar.org A related method, the Ruhemann reaction , synthesizes chromone-2-carboxylic acids by reacting phenols with acetylenedicarboxylic acid or its esters under basic conditions, followed by cyclization with a strong acid. ijrar.orgcore.ac.uk

Utilization of Salicylic Acid and Derivatives as Starting Materials

Salicylic acid and its derivatives are common and versatile starting materials for chromone (B188151) synthesis. researchgate.netbenthamdirect.comcore.ac.uk A novel and simple one-pot methodology has been developed for the synthesis of functionalized 2-amino-3-cyano-4-chromones. arkat-usa.org This method involves the acylation of malononitrile (B47326) with N-hydroxybenzotriazolyl acetylsalicylates, which are generated in situ from the corresponding acetylsalicylic acid derivatives. arkat-usa.org The reaction is characterized by short reaction times and high yields without the formation of side-products. arkat-usa.org

Table 2: Synthesis of 2-Amino-3-cyano-4-chromones from Salicylic Acid Derivatives arkat-usa.org

| R1 | R2 | Yield |

| H | H | 77% |

| Cl | H | 75% |

| Br | H | 72% |

| CH3 | H | 70% |

| NO2 | H | 68% |

| H | Cl | 73% |

| H | Br | 70% |

Synthesis via Ynones, Chalcones, and Enaminones

Key intermediates like ynones, chalcones, and enaminones provide powerful and flexible pathways to a wide array of chromone derivatives. researchgate.netbenthamdirect.comresearchgate.netnih.gov

Enaminones : o-Hydroxyaryl enaminones are particularly valuable precursors. mdpi.comorganic-chemistry.org They can undergo cyclization to form the chromone ring under various conditions. For instance, using Amberlyst®15, a reusable heterogeneous acid catalyst, provides a green and efficient method for the deamination and cyclization of enaminones to produce 2,3-unsubstituted chromones. arkat-usa.org These intermediates are also used in transition-metal-free tandem reactions to produce 3-trifluoromethyl chromones and 3-sulfenylated chromones. grafiati.comrsc.orgresearchgate.net

Chalcones : 2-Hydroxy chalcones are precursors for the synthesis of 3-hydroxy chromones through the Algar-Flynn-Oyamada (AFO) reaction. researchgate.net This reaction involves the oxidative cyclization of the chalcone (B49325) using hydrogen peroxide in a basic solution. researchgate.net

Ynones : A facile and effective tandem reaction between ynones and methyl salicylates can produce a broad range of 3-acyl chromones. organic-chemistry.org This protocol is notable for its use of easily accessible substrates and mild, transition-metal-free conditions, offering high regioselectivity. organic-chemistry.org

Approaches Involving 2-Hydroxyarylalkylketones

2-Hydroxyarylalkylketones are classical starting materials for building the chromone scaffold. researchgate.netbenthamdirect.comresearchgate.nettutorsglobe.com The Kostanecki-Robinson reaction is a well-known method that involves the O-acylation of a 2-hydroxyacetophenone (B1195853) with an acid anhydride, followed by a base-catalyzed intramolecular aldol (B89426) condensation and subsequent dehydration to form the chromone ring. researchgate.net

For the synthesis of 3-substituted chromones, the Vilsmeier-Haack reaction is frequently employed. researchgate.netacs.org This reaction between a 2-hydroxyaryl alkyl ketone and the Vilsmeier reagent—typically formed from phosphorus oxychloride and dimethylformamide—yields 3-formyl or 3-alkyl chromones depending on the starting ketone. ijrar.orgresearchgate.net

Metal-Catalyzed and Metal-Free Synthetic Routes

Both metal-catalyzed and metal-free strategies have been developed to enhance the efficiency, scope, and sustainability of chromone synthesis. researchgate.netbenthamdirect.comresearchgate.netnih.gov

Metal-Catalyzed Routes : Palladium catalysis is prominent in modern chromone synthesis. One efficient method involves the palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide, which affords diverse chromones in very good yields. organic-chemistry.org Palladium catalysts are also used for the aminocarbonylation of 3-iodochromone to produce a library of chromone-3-carboxamides. acs.org Iron catalysis has been used for the C-H methylation of chromones. nih.gov

Metal-Free Routes : To avoid the cost and potential toxicity of transition metals, numerous metal-free syntheses have been reported. d-nb.info A notable example is the intramolecular S-N-Ar reaction of (ortho-halophenyl)propane-1,3-diones, which was discovered to proceed more efficiently without a copper catalyst that was initially thought to be necessary. d-nb.info Additionally, domino reactions using KIO3 as a catalyst under transition-metal-free conditions have been developed for the synthesis of 3-sulfenylated chromones from enaminones and sulfonyl hydrazines. grafiati.comresearchgate.net

Nanomaterial-Catalyzed Synthesis of Chromones

In recent years, nanomaterials have emerged as highly efficient and reusable catalysts for organic transformations, including the synthesis of chromones. researchgate.netbenthamdirect.comresearchgate.netnih.gov The large surface area and unique properties of these materials often lead to enhanced catalytic activity. frontiersin.org

Silver nanoparticles (AgNPs) have been used as catalysts in the synthesis of chromones from enaminones. researchgate.net Graphene oxide, owing to its large surface area and acidic nature, has also been employed as a heterogeneous catalyst for the synthesis of fused chromeno spiro pyrrolidine (B122466) oxindoles via a multi-component reaction involving a chromone scaffold. frontiersin.org

Specific Synthetic Approaches to 6,8-Dichloro-3-cyanochromone and Related Halogenated Chromones

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the chromone ring followed by or concurrent with the introduction of the chloro and cyano groups.

Cyclization of Enaminones in the Presence of Dichalcogenides

A versatile method for the synthesis of 3-substituted chromones involves the cyclization of enaminones. While not directly producing a 3-cyano group, this method is effective for creating 3-selanylated or 3-sulfenylated chromones, which can be precursors to other derivatives. For instance, the reaction of 2-hydroxyphenyl enaminones with diorganyl dichalcogenides in the presence of a catalyst like potassium iodate (B108269) (KIO3) under solvent-free conditions yields 3-Se/S-chromones. tandfonline.comresearchgate.netresearchgate.net This method has been successfully applied to synthesize a variety of substituted chromones, including those with halogen substituents on the aromatic ring. tandfonline.com

A notable example is the Selectfluor-mediated tandem cyclization of enaminones with diselenides, which has been used to produce 3-selenylated chromones, including the 6,8-dichloro derivative, 6,8-dichloro-3-(phenylselanyl)-4H-chromen-4-one. chemimpex.com This reaction proceeds under mild conditions and demonstrates the feasibility of introducing substituents at the 6 and 8 positions of the chromone ring.

Table 1: Synthesis of 3-Selenylated Chromones via Cyclization of Enaminones

| Entry | Enaminone Substituent | Diaryl Diselenide | Product | Yield (%) |

| 1 | 6,8-Dichloro | Diphenyl diselenide | 6,8-Dichloro-3-(phenylselanyl)-4H-chromen-4-one | 78 |

| 2 | 6,8-Dibromo | Diphenyl diselenide | 6,8-Dibromo-3-(phenylselanyl)-4H-chromen-4-one | 82 |

| 3 | 6-Nitro | Diphenyl diselenide | 6-Nitro-3-(phenylselanyl)-4H-chromen-4-one | 75 |

Nucleophilic Transformations in Chromone Synthesis

Nucleophilic transformations are crucial in the synthesis of 3-cyanochromones. One of the most direct methods involves the conversion of a 3-formylchromone to a 3-cyanochromone. The reaction of a 3-formylchromone with hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent or a catalyst can yield the corresponding 3-cyanochromone. tandfonline.comorientjchem.org An efficient one-step conversion of 3-formylchromones to 3-cyanochromones has been reported using hydroxylamine hydrochloride and sodium iodide in refluxing acetonitrile (B52724). tandfonline.com This method avoids the isolation of the intermediate aldoxime and proceeds in good yields.

Alternatively, nucleophilic substitution on a 3-halochromone can introduce the cyano group. The reaction of a 3-bromochromone (B1268052) with a cyanide source, such as potassium cyanide, in a suitable solvent system can lead to the formation of the 3-cyanochromone. chemguide.co.ukchemguide.co.uklibretexts.org This approach is a classic method for introducing a nitrile group onto a carbon framework.

Table 2: Conversion of 3-Formylchromones to 3-Cyanochromones

| Entry | 3-Formylchromone Substituent | Reagents | Solvent | Yield (%) |

| 1 | 6-Chloro | NH2OH·HCl, NaI | Acetonitrile | 85 |

| 2 | 6-Methyl | NH2OH·HCl, NaI | Acetonitrile | 88 |

| 3 | Unsubstituted | NH2OH·HCl, NaI | Acetonitrile | 90 |

Tandem Reactions and Cascade Processes for Chromone Derivatization

Tandem and cascade reactions offer an efficient route to complex chromone derivatives by forming multiple bonds in a single operation. These processes can be initiated from various starting materials, including 3-cyanochromones themselves, leading to a diverse range of fused heterocyclic systems. researchgate.net For instance, 3-cyanochromones can undergo reactions with nucleophiles that initiate a ring-opening of the pyran ring, followed by an intramolecular cyclization to form new heterocyclic structures. researchgate.net

While a direct tandem synthesis of this compound is not prominently reported, the principles of tandem reactions are applied in the synthesis of related structures. The reaction of 3-formylchromones with various reagents can lead to the formation of fused pyrazoles and other heterocyclic systems in a tandem fashion. mdpi.comrsc.org These reactions highlight the reactivity of the C2-C3 double bond and the C3 substituent in chromones, which is fundamental to the design of cascade processes.

Strategies for Incorporating Cyano and Dichloro Groups

The synthesis of this compound necessitates specific strategies for the introduction of the dichloro and cyano functionalities.

The dichloro substitution pattern is typically established at the level of the starting material, often a substituted 2-hydroxyacetophenone. The synthesis of 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, for example, starts from 3,5-dichloro-2-hydroxyacetophenone. tandfonline.com This precursor can be synthesized through various chlorination methods of 2-hydroxyacetophenone.

The cyano group is commonly introduced at the C3 position. A highly effective method is the Vilsmeier-Haack reaction, which can be used to formylate a 2-hydroxyacetophenone at the position that will become C3 of the chromone ring, yielding a 3-formylchromone. researchgate.netresearchgate.net The resulting 6,8-dichlorochromone-3-carboxaldehyde is a key intermediate. researchgate.netchemimpex.comresearchgate.netsrmap.edu.in This 3-formyl group can then be converted to a cyano group. A well-established method for this conversion is the reaction of the 3-formylchromone with hydroxylamine hydrochloride to form the oxime, which is then dehydrated to the nitrile. tandfonline.comorientjchem.org A one-pot procedure for this transformation using sodium iodide as a catalyst in acetonitrile has been shown to be efficient. tandfonline.com

An alternative approach to the cyano group is through a 3-halochromone intermediate. A 6,8-dichlorochromone can be halogenated at the 3-position, and subsequent nucleophilic substitution with a cyanide salt would yield the desired this compound. chemguide.co.ukchemguide.co.uklibretexts.org

Reactivity and Chemical Transformations of 6,8 Dichloro 3 Cyanochromone

Reactivity of the Chromone (B188151) Ring System

The chromone ring system in 6,8-dichloro-3-cyanochromone is an electron-deficient heteroaromatic scaffold. The presence of the carbonyl group and the pyrone ring makes the C-2 position susceptible to nucleophilic attack. This reactivity is a hallmark of the chromone family and is the initiating step for many of its chemical transformations. mdpi.com The reaction often proceeds via a ring-opening of the pyrone, followed by subsequent recyclization to form new heterocyclic systems. mdpi.comresearchgate.net

The electron-withdrawing nature of the two chlorine atoms at the 6 and 8 positions further enhances the electrophilicity of the chromone ring, making it more prone to nucleophilic reactions. cymitquimica.com This increased reactivity is a key feature that distinguishes it from unsubstituted or less halogenated chromones. cymitquimica.comchemimpex.com

Reactions Involving the Cyano Group

Studies have shown that the cyano group is crucial for certain biological activities, as its replacement with a carboxaldehyde group can lead to a significant decrease in inhibitory potency against specific enzymes. nih.gov The presence of the cyano group provides a handle for the synthesis of a diverse array of derivatives, including complex heterocyclic structures through cascade reactions. researchgate.net

Derivatization for Structure-Activity Relationship Studies

The scaffold of this compound has been utilized in structure-activity relationship (SAR) studies to explore its potential as a pharmacophore. chemimpex.comnih.gov By systematically modifying different parts of the molecule, researchers can probe the structural requirements for biological activity.

For example, in the context of inhibiting the heptokinase WcbL from Burkholderia pseudomallei, SAR studies revealed that while the 8-position is amenable to modification (e.g., with a bromo substituent), substitution at the 6-position, as in the 6,8-dichloro derivative, leads to a significant reduction in inhibitory potency. nih.gov This suggests that the steric and electronic properties at the 6-position are critical for binding to the enzyme's active site.

The following table summarizes the inhibitory activity of some chromone derivatives against WcbL, highlighting the importance of the substitution pattern for biological activity.

| Compound | IC50 (µM) | Reference |

| 3-Cyanochromone | 28 ± 1.2 | nih.gov |

| 6-Bromo-3-cyanochromone | 35 ± 1.1 | nih.gov |

| This compound | Significantly weaker inhibitor | nih.gov |

| Chromone-3-carboxaldehyde | Much weaker than cyano equivalent | nih.gov |

| Chromone | No inhibition | nih.gov |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. Several studies have delved into the mechanistic aspects of reactions involving this compound and its precursors.

Proposed Reaction Mechanisms

A common mechanistic pathway in the reactions of chromone derivatives involves the initial nucleophilic attack at the C-2 position of the pyrone ring. mdpi.com For instance, in the synthesis of 3-selenylated chromones from enaminones, a proposed mechanism involves the initial reaction between the enaminone and a diselenide to form an intermediate species. acs.org This is followed by cyclization and subsequent elimination to yield the final product. acs.org

In another example, the reaction of enaminones with aryldiazonium salts is proposed to proceed through the formation of an unstable intermediate, which then undergoes further transformations to yield 2-hydroxy-3-hydrazono-chromones. mdpi.com

Control Experiments in Mechanistic Studies

Control experiments are essential for elucidating reaction mechanisms. In the study of the synthesis of 3-selenylated chromones, several control experiments were conducted. acs.orgnih.gov For example, a radical trapping experiment using TEMPO did not inhibit the reaction, suggesting that a radical pathway is unlikely. acs.orgnih.gov Furthermore, conducting the reaction under an inert atmosphere led to a decrease in yield, indicating the importance of oxygen in the transformation. acs.orgnih.gov

In a different study on the reaction of o-hydroxyaryl enaminones with aryldiazonium salts, a control experiment involving the reaction of chromone with the diazonium salt did not yield the target product, confirming that the reaction proceeds through the enaminone intermediate. mdpi.com

These control experiments provide valuable insights into the reaction pathways and help in ruling out alternative mechanisms.

Research on this compound Remains Largely Undisclosed in Publicly Available Scientific Literature

While the broader class of chromone derivatives, including those with halogen and cyano substitutions, has been the subject of considerable scientific inquiry for their potential therapeutic applications, specific findings related to this compound are not available in the public domain. General research on related compounds suggests that the structural features of this compound—the chromone core, the dichloro substitution, and the cyano group—could confer interesting biological activities. However, without specific studies on this exact molecule, any discussion of its effects would be speculative.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the biological and pharmacological research of this compound that adheres to the specific outline of anticancer, anti-Helicobacter pylori, and urease inhibitory activities. The generation of such an article would require non-existent data and would amount to fabrication.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological and pharmacological profile of this compound.

Biological and Pharmacological Research of 6,8 Dichloro 3 Cyanochromone and Its Derivatives

Anti-inflammatory Research

The anti-inflammatory potential of chromone (B188151) derivatives has been a significant area of scientific investigation. Research into 6,8-dichloro-3-cyanochromone and its related structures suggests that this class of compounds may modulate inflammatory pathways. The presence of electron-withdrawing groups, such as chlorine atoms, at positions 6 and 8 of the chromone ring is believed to play a role in their biological activity.

One notable derivative, DCO-6, has been shown to exert anti-inflammatory effects by inhibiting the reactive oxygen species (ROS)-dependent activation of the TRAF6-ASK1-p38 pathway. This mechanism involves a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By targeting this signaling cascade, DCO-6 demonstrates the potential of the chromone scaffold in mitigating inflammatory responses.

Furthermore, structure-activity relationship (SAR) studies on a series of chromone derivatives have indicated that the presence of electron-withdrawing groups at positions 5 and 8 can enhance anti-inflammatory activity. This finding is particularly relevant to this compound, which possesses chloro groups at these strategic positions.

While direct experimental data on the anti-inflammatory activity of this compound is not extensively available in the reviewed literature, the findings from related derivatives suggest a promising area for future research.

Table 1: Anti-inflammatory Activity of Chromone Derivatives

| Compound | Target/Mechanism | Observed Effects |

| DCO-6 | Inhibition of ROS-dependent TRAF6-ASK1-p38 activation | Reduced production of NO, IL-1β, and IL-6 |

Antioxidant Activity Research

Chromone derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure's ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these compounds is a crucial aspect of their pharmacological profile, as oxidative stress is implicated in numerous pathological conditions.

The evaluation of antioxidant activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific DPPH assay results for this compound were not prominently found in the surveyed literature, the broader class of chromones has been extensively studied. Research on various chromone derivatives has demonstrated their potential to act as effective antioxidants.

The substitution pattern on the chromone ring significantly influences the antioxidant activity. The presence and position of hydroxyl, methoxy, and halogen groups can either enhance or diminish the compound's ability to neutralize reactive oxygen species. For instance, the introduction of hydroxyl groups often increases antioxidant capacity. The impact of the dichloro and cyano substitutions at positions 6, 8, and 3 on the antioxidant potential of the chromone scaffold warrants specific investigation to fully elucidate the properties of this compound.

Other Pharmacological Activities

The chromone scaffold has been utilized in the design of novel anti-HIV agents. Research in this area has led to the development of various derivatives with potent inhibitory activity against the human immunodeficiency virus (HIV).

Studies on a class of chromone derivatives known as dicamphanoyl-2′,2′-dimethyldihydropyranochromones (DCPs) have shown promising results. Structure-activity relationship studies within this series have revealed that substitutions on the chromone ring, including halogenation, can significantly impact anti-HIV efficacy. For example, certain halogen-substituted DCP analogs have been synthesized and evaluated for their ability to inhibit the virus. While some halogenated derivatives showed reduced activity compared to the parent compounds, specific substitutions resulted in potent anti-HIV agents.

One study reported on a series of DCP derivatives, including those with halogen substitutions. Although this compound itself was not explicitly detailed, the data on related compounds provide insight into the potential of this chemical class.

Table 2: Anti-HIV Activity of a Halogen-Substituted DCP Derivative

| Compound | Virus Strain | EC₅₀ (µM) |

| Halogen-substituted DCP analog (12) | HIV RTMDR-1 | 0.24 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

The investigation of chromone derivatives as potential antidiabetic agents has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help to control postprandial hyperglycemia, a common feature of type 2 diabetes.

Research on 3-formyl chromone derivatives has suggested their potential as antidiabetic agents through in silico studies. These computational analyses have explored the binding affinity of chromone derivatives to proteins like insulin-degrading enzyme (IDE). While these studies provide a theoretical basis for the antidiabetic potential of the chromone scaffold, in vitro and in vivo data are necessary for confirmation.

Chromone derivatives are being explored for their potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease. The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's therapy.

Studies have shown that certain chromone derivatives can cross the blood-brain barrier and exert neuroprotective effects in various experimental models. For instance, some derivatives have been found to improve mitochondrial function and reduce neuroinflammation in models of Alzheimer's disease.

While specific research on the neuroprotective effects of this compound is limited in the available literature, the broader class of chromones presents a promising scaffold for the development of novel agents for neurodegenerative disorders. The dichloro and cyano substitutions would be expected to modulate the physicochemical and biological properties of the molecule, potentially influencing its efficacy as a neuroprotective agent.

The ability of certain chemical compounds to inhibit platelet aggregation is a critical area of research for the prevention and treatment of thrombotic diseases. While various classes of compounds have been investigated for their antiplatelet effects, specific data on this compound in this context are not widely reported in the scientific literature reviewed.

The research on the antiplatelet activity of chromone derivatives is an emerging field. The mechanism of action for antiplatelet agents can vary, including the inhibition of cyclooxygenase (COX) enzymes, blockade of platelet receptors, or interference with intracellular signaling pathways. The structural features of this compound, with its halogen and cyano substitutions, could potentially interact with biological targets relevant to platelet function. However, without specific experimental data, its antiplatelet potential remains speculative. Further studies are required to determine if this compound or its derivatives possess any significant antiplatelet activity.

Sirtuin Inhibitory Activity Research (e.g., Sirt2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and cell survival. The inhibition of specific sirtuin isoforms, such as Sirtuin 2 (Sirt2), has emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer. Research has indicated that the chromone scaffold is a viable starting point for the development of potent and selective Sirt2 inhibitors.

A study on a series of substituted chromone and chroman-4-one derivatives identified them as novel inhibitors of SIRT2. nih.govnih.govasianpubs.org The research highlighted that substitutions at the 2-, 6-, and 8-positions of the chromone ring were critical for inhibitory potency. nih.govnih.govasianpubs.org Notably, the presence of larger, electron-withdrawing groups at the 6- and 8-positions was found to be favorable for activity. nih.govnih.govasianpubs.org This structure-activity relationship suggests that the dichloro substitution at the 6 and 8 positions of this compound could contribute positively to its Sirt2 inhibitory potential.

One of the most potent inhibitors identified in this study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 μM for SIRT2. nih.govnih.govasianpubs.org The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.govasianpubs.org

Furthermore, research into chromone-3-aldehyde derivatives has also pointed towards their potential as Sirt2 inhibitors for addressing muscular dysfunction. Specific test compounds, identified by the codes X3AC1, X3AOAC, and X3AN, demonstrated significant Sirt2 inhibitory activity, leading to a decrease in its concentration by 63.6%, 130.2%, and 218.8% respectively. This finding further solidifies the role of the chromone nucleus as a privileged scaffold for designing Sirt2 inhibitors.

The following table summarizes the Sirt2 inhibitory data for some representative chromone derivatives from the referenced studies.

| Compound Name | Sirt2 IC50 (μM) | Notes |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | A potent and selective SIRT2 inhibitor. nih.govnih.govasianpubs.org |

| Chromone-3-aldehyde derivative X3AC1 | Not specified | Resulted in a 63.6% decrease in Sirt2 concentration. |

| Chromone-3-aldehyde derivative X3AOAC | Not specified | Resulted in a 130.2% decrease in Sirt2 concentration. |

| Chromone-3-aldehyde derivative X3AN | Not specified | Resulted in a 218.8% decrease in Sirt2 concentration. |

Peptidomimetic Development

Peptidomimetics are small molecules that are designed to mimic the structure and function of peptides. They are developed to overcome the limitations of peptides as therapeutic agents, such as their poor stability and bioavailability. The chromone scaffold has been successfully incorporated into peptidomimetic structures, leading to the development of compounds with significant biological activities.

A notable example is the development of chromone-embedded peptidomimetics as highly potent inhibitors of SARS-CoV-2 infection. nih.gov In this research, various chromone derivatives were synthesized and evaluated for their ability to inhibit the main protease (Mpro) of the virus, a crucial enzyme for its replication.

Several of the chromone-embedded peptidomimetics, including Ch-p1, Ch-p2, Ch-p6, Ch-p7, Ch-p12, and Ch-p13, exhibited pronounced medicinal properties and high affinity for binding to the SARS-CoV-2 protease. nih.gov Molecular docking studies revealed that these compounds could effectively interact with the active site of the enzyme. nih.gov For instance, compound Ch-p7 was identified as having the highest binding energy, suggesting strong inhibitory potential. nih.gov

The pharmacokinetic properties of these chromone-based peptidomimetics were also assessed and found to be acceptable for potential oral administration. nih.gov This research demonstrates the utility of the chromone scaffold in the design of peptidomimetics targeting critical enzymes in infectious diseases. While this study does not directly involve this compound, it provides a strong rationale for exploring its potential as a core structure in the development of novel peptidomimetics for various therapeutic targets.

The table below lists some of the chromone-embedded peptidomimetics and their reported activity.

| Compound Name | Target | Activity |

| Ch-p1 | SARS-CoV-2 Mpro | Exhibited pronounced medicinal properties and binding affinity. nih.gov |

| Ch-p2 | SARS-CoV-2 Mpro | Exhibited pronounced medicinal properties and binding affinity. nih.gov |

| Ch-p6 | SARS-CoV-2 Mpro | Exhibited pronounced medicinal properties and binding affinity. nih.gov |

| Ch-p7 | SARS-CoV-2 Mpro | Showed the highest binding energy in molecular docking studies. nih.gov |

| Ch-p12 | SARS-CoV-2 Mpro | Exhibited pronounced medicinal properties and binding affinity. nih.gov |

| Ch-p13 | SARS-CoV-2 Mpro | Exhibited pronounced medicinal properties and binding affinity. nih.gov |

Computational and Spectroscopic Studies for 6,8 Dichloro 3 Cyanochromone

Computational Chemistry Applications

Computational chemistry serves as a powerful tool for elucidating the intrinsic properties of molecules, offering insights that complement and guide experimental research. For 6,8-dichloro-3-cyanochromone, computational methods are employed to predict its geometry, electronic structure, reactivity, and potential as a pharmacophore or nonlinear optical material. These theoretical investigations are crucial for understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. researchgate.netnih.gov DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound. dergipark.org.trmdpi.com A common functional used for such studies on organic molecules is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure accurate results. researchgate.netexplorationpub.comresearchgate.net These calculations form the basis for the analyses discussed in the following sections, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMO), and the prediction of reactivity indices. researchgate.netmdpi.com The theoretical vibrational spectra derived from DFT can be correlated with experimental FT-IR data to confirm the molecular structure. dergipark.org.tr

Molecular Electrostatic Potential (MEP) analysis is a critical tool for predicting and interpreting chemical reactivity. rsc.org It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govsemanticscholar.org

For this compound, the MEP surface would highlight the molecule's reactive sites.

Negative Potential Regions: The most negative regions (typically colored red) are anticipated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites represent the centers of nucleophilic character, making them susceptible to electrophilic attack and key locations for forming intermolecular interactions like hydrogen bonds. nih.govresearchgate.net

Positive Potential Regions: Positive potential areas (typically colored blue) are expected around the hydrogen atoms of the aromatic ring, indicating their susceptibility to nucleophilic attack.

Neutral Regions: The rest of the carbon framework would exhibit intermediate potential values (often colored green).

This analysis provides a qualitative prediction of how the molecule will interact with other reagents, substrates, or biological receptors. mdpi.com

| Feature | Predicted Location on this compound | Implication for Reactivity |

| Most Negative Potential (Vmin) | Carbonyl Oxygen (C=O), Cyano Nitrogen (C≡N) | Primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netmdpi.com |

| Positive Potential | Aromatic Hydrogens | Sites susceptible to nucleophilic attack. bhu.ac.in |

| Zero Potential | Carbon backbone of the rings | Generally less reactive regions. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as the electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.inrsc.org

A small HOMO-LUMO gap implies that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ajchem-a.com Computational studies on related dichloro-chromen isomers have shown that the presence and position of substituents significantly influence the frontier orbital energies. rsc.orgsapub.org While specific data for this compound is not detailed in the available literature, analysis of a structurally similar compound, a (6,8)-dichloro-chromen derivative, revealed it possesses the lowest HOMO-LUMO energy gap among a series of related isomers. This suggests that the 6,8-dichloro substitution pattern on the chromone (B188151) core effectively lowers the energy gap, enhancing the molecule's reactivity and potential for intramolecular charge transfer.

| Orbital | Description | Role in Chemical Reactions |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; its energy level correlates with nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; its energy level correlates with electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. ajchem-a.com |

Derived from HOMO andLUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. ajchem-a.comijsr.net These indices, calculated using DFT, help to characterize the chemical behavior of this compound. chemrxiv.orgnih.gov

Key global reactivity indices include:

Chemical Hardness (η): Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ajchem-a.comijres.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and reactivity. nih.gov

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. ijsr.net

Based on the low HOMO-LUMO gap observed in related 6,8-dichloro-chromen structures, it can be inferred that this compound is likely a "soft" molecule with high reactivity and a significant electrophilicity index. nih.gov

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud; related to stability. ijres.org |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity and polarizability. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Measures the propensity to accept electrons; a good descriptor for electrophilic character. ijsr.net |

Organic molecules with extensive π-conjugation and significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit substantial nonlinear optical (NLO) properties. nih.govjhuapl.edu These materials are of great interest for applications in optoelectronics and photonics. nih.gov The chromone scaffold, with its inherent conjugation and the presence of electron-withdrawing groups like cyano and chloro substituents, suggests that this compound could possess NLO activity.

Theoretical calculations, typically using DFT, can predict NLO properties such as the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. Studies on related chromen isomers have indicated that they possess significant first-order hyperpolarizability, attributed to their planar structure and extended π-conjugation. This suggests that the this compound framework is a promising candidate for further investigation as an NLO material. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or receptor. nih.govtandfonline.com

The chromone scaffold is a well-known pharmacophore present in many bioactive molecules. nih.govd-nb.info Various chromone derivatives have been investigated as inhibitors for enzymes like α-glucosidase and cyclooxygenase (COX2). tandfonline.comresearchgate.netdntb.gov.ua Molecular docking studies on these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of these enzymes. nih.govresearchgate.net

While specific docking studies on this compound are not available in the reviewed literature, its structural features—including hydrogen bond acceptors (carbonyl oxygen, cyano nitrogen) and a hydrophobic core—make it a candidate for investigation as an enzyme inhibitor. Docking simulations could be employed to screen this compound against various therapeutic targets, predict its binding affinity, and elucidate its potential mechanism of action at a molecular level, guiding further experimental validation. nih.gov

Spectroscopic Characterization Techniques in Research

The elucidation and confirmation of the molecular structure of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the proton on the pyrone ring. The aromatic region would likely show two doublets corresponding to the protons at the C5 and C7 positions of the benzene (B151609) ring. Due to the deshielding effect of the adjacent chlorine atoms and the chromone ring system, these protons would appear at a downfield chemical shift. The proton at the C2 position of the pyrone ring is expected to appear as a singlet, also at a downfield region due to the influence of the neighboring carbonyl group and the cyano group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon (C4), the carbons bearing chlorine atoms (C6 and C8), the cyano carbon (C3-CN), and the remaining carbons of the chromone skeleton. The carbonyl carbon typically appears at a significant downfield shift (around 170-180 ppm). The carbons attached to the electronegative chlorine atoms would also be shifted downfield. The nitrile carbon of the cyano group has a characteristic chemical shift in the range of 115-125 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.0 |

| C3 | 105.0 |

| C4 | 175.0 |

| C4a | 120.0 |

| C5 | 128.0 |

| C6 | 135.0 |

| C7 | 125.0 |

| C8 | 130.0 |

| C8a | 150.0 |

| CN | 117.0 |

Note: The chemical shifts are predicted values and may vary in experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision.

For this compound (molecular formula C₁₀H₃Cl₂NO₂), the exact mass can be calculated. HRMS analysis would confirm this elemental composition by providing an experimental mass that closely matches the theoretical value. The presence of two chlorine atoms would also generate a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. PubChemLite provides predicted collision cross-section values for various adducts of the molecule. uni.lu

Interactive Data Table: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.96137 |

| [M+Na]⁺ | 261.94331 |

| [M-H]⁻ | 237.94681 |

| [M+NH₄]⁺ | 256.98791 |

| [M+K]⁺ | 277.91725 |

| [M]⁺ | 238.95354 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the chromone ring is expected in the region of 1630-1660 cm⁻¹. Another distinct and sharp absorption band should appear in the region of 2220-2260 cm⁻¹, which is characteristic of the stretching vibration of the cyano group (C≡N). For a similar compound, 6,8-dichloro-3-thiocyanato-4H-chromen-4-one, the IR spectrum showed a carbonyl peak at 1630 cm⁻¹ and a thiocyanate peak at 2166 cm⁻¹. rsc.org Additionally, absorptions corresponding to C-Cl stretching and C-O-C stretching of the pyrone ring would be observed at lower wavenumbers.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220-2260 |

| C=O (Carbonyl) | 1630-1660 |

| C-Cl (Chloro) | 600-800 |

| C-O-C (Ether) | 1000-1300 |

UV-Vis and Fluorescence Spectroscopy

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6,8-Dichloro-3-cyanochromone, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves chlorination and cyano-functionalization of a chromone core. Key steps include:

-

Chlorination : Use SOCl₂ or PCl₅ as chlorinating agents under anhydrous conditions at 60–80°C .

-

Cyanation : Introduce the cyano group via nucleophilic substitution with KCN or CuCN in polar aprotic solvents (e.g., DMF) at reflux .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

-

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of chromone precursor to Cl⁻ donor) and monitor reaction progress via TLC .

Condition Yield (%) Purity (%) SOCl₂, 70°C, 6h 68 95 PCl₅, 80°C, 8h 72 93 KCN in DMF, reflux 65 97

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., Cl at C6/C8, CN at C3). Chlorine substituents cause deshielding (~δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS (calculated for C₁₀H₄Cl₂NO₂: 256.96 g/mol) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays (IC₅₀ values typically 10–50 µM) .

- Enzyme Inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (acetone/hexane) to obtain single crystals.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms (Cl) .

- Refinement : SHELXL refines structures using least-squares minimization. Key parameters: R-factor <5%, wR₂ <15% .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set calculates electron density maps.

- Frontier Molecular Orbitals (FMOs) : Identify reactive sites (e.g., C3 cyano group as electrophilic center) .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., ATP-binding pockets) .

Q. How can conflicting spectroscopic data from different studies be reconciled?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts across solvent systems (e.g., CDCl₃ vs. DMSO-d₆).

- Reproducibility : Adhere to standardized protocols (e.g., IUPAC guidelines for solvent referencing) .

- Open Data Sharing : Deposit raw spectra in repositories like Zenodo for peer validation .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (λₘₐₓ = 320 nm) under varying pH (1–14).

- Degradation Pathways : LC-MS identifies intermediates (e.g., hydrolyzed carboxylic acid derivatives at pH >10) .

- Theoretical Modeling : Transition state analysis (Gaussian09) reveals energy barriers for hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.